![molecular formula C22H23ClN2O5 B2374561 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1179366-72-3](/img/structure/B2374561.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The compound has a molecular formula ofC32H40N2O6 . It contains a piperazine ring, a benzodioxole group, and a benzofuran group. The exact structure can be determined using techniques such as NMR spectroscopy . Physical And Chemical Properties Analysis
The compound has a molecular weight of548.7 g/mol . It has 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass is 548.28863700 g/mol .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
BPPU has been evaluated for its anticonvulsant properties. In animal models, it demonstrated excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Additionally, in a pilocarpine-induced model of status epilepticus (SE), BPPU exhibited 50% protection at a dose of 100 mg/kg in rats. Mechanistic studies suggest that BPPU may influence GABAergic neurotransmission in the brain .
Antidepressant Activity
Apart from its anticonvulsant effects, BPPU also exhibits antidepressant activity. It performed well in forced swim tests (FST) and tail suspension tests (TST) in mice. Notably, BPPU did not exhibit significant toxicity, making it a potential candidate for mood disorder therapy .
Flavoring Agent
While not directly related to its pharmacological properties, BPPU is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) .
Antitumor Potential
In a study, BPPU derivatives were evaluated for their antitumor effects. Compound C27, a derivative of BPPU, induced apoptosis and caused cell cycle arrest (both S-phase and G2/M-phase) in HeLa cells. This suggests that BPPU derivatives could be developed as potential antitumor agents .
Chemical Synthesis and Characterization
BPPU derivatives have been synthesized and characterized. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were prepared by reacting chalcones with phenyl hydrazine. BPPU’s structural features contribute to its diverse applications .
Safety Profile
BPPU’s safety profile was studied in sub-acute toxicity rat models. At a dose of 100 mg/kg, administered orally for 14 days, BPPU did not exhibit significant toxicity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact withdopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
Similar compounds have been reported to act asdopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.
Biochemical Pathways
Dopamine agonists generally influence thedopaminergic pathways in the brain, which are involved in motor control, reward, and several other functions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Dopamine agonists generally result in increased dopaminergic activity in the brain, which can lead to improvements in motor control and mood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion .
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5.ClH/c1-26-18-4-2-3-16-12-20(29-21(16)18)22(25)24-9-7-23(8-10-24)13-15-5-6-17-19(11-15)28-14-27-17;/h2-6,11-12H,7-10,13-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMOFRAMHUBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

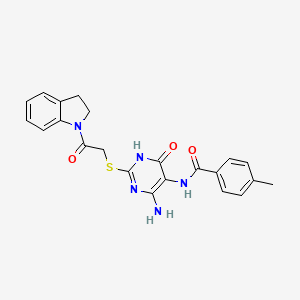
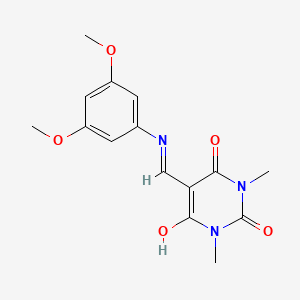

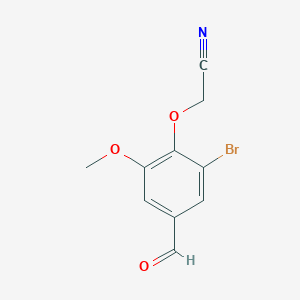

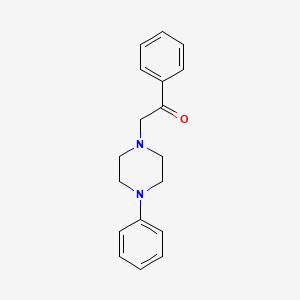


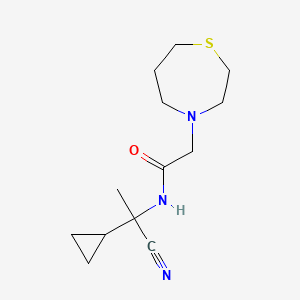
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)